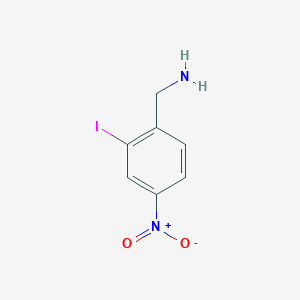

(2-Iodo-4-nitrophenyl)methanamine

Description

Contextual Significance within Substituted Aromatic Amines Research

Substituted aromatic amines, particularly benzylamine (B48309) derivatives, are a cornerstone in medicinal chemistry and materials science. The specific nature and position of substituents on the aromatic ring critically influence the molecule's biological activity and chemical reactivity. Research has demonstrated that substituted benzylamines are effective reversible inhibitors of copper amine oxidases (CAOs), a class of enzymes involved in key cellular functions. nih.gov Furthermore, they have been developed as potent and selective inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer therapeutics. mdpi.comnih.gov

The significance of (2-Iodo-4-nitrophenyl)methanamine lies in its potential as a building block for more complex molecules with tailored biological or material properties. The presence of three distinct functional groups—an amine, a nitro group, and an iodine atom—on a benzene (B151609) ring provides multiple reaction sites for synthetic transformations. This multifunctionality allows for its use in combinatorial chemistry and as a scaffold for creating libraries of compounds for drug discovery and other applications.

Foundational Research Areas for Halogenated and Nitro-Substituted Benzylamines

The study of this compound is built upon extensive foundational research into its constituent chemical motifs: halogenated nitroaromatics and benzylamines.

Halogenated and Nitro-Substituted Aromatics: This class of compounds serves as crucial intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. researchgate.netnih.gov A significant area of research focuses on the selective reduction of the nitro group to an amine without cleaving the carbon-halogen bond (hydrodehalogenation). researchgate.net This is particularly challenging for iodo-substituted aromatics, as the carbon-iodine bond is weaker and more susceptible to cleavage than carbon-bromine or carbon-chlorine bonds. researchgate.net Consequently, much academic and industrial effort has been dedicated to developing sophisticated catalytic systems, often using platinum, ruthenium, or nickel, that can achieve high chemoselectivity for the desired halogenated aniline product. researchgate.netresearchgate.net

The nitro group itself is a powerful electron-withdrawing group that deactivates the aromatic ring toward electrophilic substitution, directing incoming groups to the meta position. nih.gov Its versatile chemistry is central to organic synthesis, with its reduction to an amine being one of the most fundamental transformations. orientjchem.org

Synthesis of Benzylamines: The synthesis of substituted benzylamines is a well-established field in organic chemistry. Common methods include the reductive amination of the corresponding benzaldehydes, where an aldehyde is reacted with an amine in the presence of a reducing agent. nih.gov Another prevalent route involves the reduction of nitriles or amides. For nitro-substituted benzylamines specifically, a typical synthetic pathway starts from the corresponding nitrobenzyl halide (e.g., 2-iodo-4-nitrobenzyl chloride), which is then reacted with ammonia or a protected amine equivalent. google.com Alternatively, syntheses can begin with a substituted nitrotoluene, which undergoes functional group manipulation to introduce the aminomethyl group.

Overview of Academic Research Trajectories for this compound and Its Analogues

Academic research involving this compound and its analogues is directed along several key trajectories, primarily focusing on its utility as a versatile synthetic intermediate.

Development of Novel Synthetic Methods: A major research thrust is the exploitation of the compound's multiple functional groups. The ortho-iodo-nitroaryl structure is a substrate for generating organometallic reagents. Through an iodine-magnesium exchange reaction, the corresponding Grignard reagent can be formed, which can then be reacted with various electrophiles to create new carbon-carbon bonds, leading to more complex molecular architectures. wiley-vch.de This allows for the introduction of new substituents at the 2-position, further diversifying the range of accessible compounds.

Catalysis and Selective Transformations: Building on the foundational challenge of selective nitro reduction, research continues to explore new catalysts that can efficiently convert halogenated nitroaromatics to their corresponding anilines or, in this case, benzylamines. researchgate.netresearchgate.net The goal is to develop robust and reusable heterogeneous catalysts that operate under mild conditions, which is a key principle of green chemistry.

Synthesis of Bioactive Molecules and Heterocycles: The compound and its close analogues are valuable precursors for the synthesis of biologically active molecules. For instance, substituted benzylamines are known to be key components in the synthesis of complex heterocyclic systems like quinazolinones through multicomponent, palladium-catalyzed reactions. mdpi.com The specific substitution pattern of this compound makes it an attractive starting material for creating novel enzyme inhibitors, where each substituent can be systematically modified to probe interactions within a biological target's active site. mdpi.com

Table of Related Compounds and Precursors

| Compound Name | Molecular Formula | General Role/Relationship |

|---|---|---|

| 2-Iodo-4-nitrophenol | C6H4INO3 | Analogue with a hydroxyl group instead of methanamine nih.gov |

| 1-Iodo-4-nitrobenzene | C6H4INO2 | A common substrate in studies of selective nitro reduction researchgate.net |

| 2-Nitrobenzaldehyde | C7H5NO3 | Potential precursor for benzylamine via reductive amination nih.gov |

| m-Nitrobenzylamine | C7H8N2O2 | Isomeric analogue used as a starting material for reduction to aminobenzylamine google.com |

| 2-(2-Iodo-4-nitrophenyl)-1-phenylethanamine | C14H13IN2O2 | An analogue with a more complex side chain nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

(2-iodo-4-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7IN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2 |

InChI Key |

GLDNHLZONBDSDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 4 Nitrophenyl Methanamine

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in (2-Iodo-4-nitrophenyl)methanamine is significantly influenced by the electronic effects of its substituents: the iodine atom, the nitro group, and the methanamine group.

In the context of electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring dictate the reaction's feasibility and the orientation of the incoming electrophile. wikipedia.org Electron-donating groups (EDGs) activate the ring towards EAS and are typically ortho-, para-directing, while electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directing. wikipedia.org

The nitro group (-NO₂) is a potent deactivating group due to its strong electron-withdrawing nature, which arises from both inductive and resonance effects. vaia.comyoutube.com This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgyoutube.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group, making the meta position the most likely site for electrophilic attack. wikipedia.orgvaia.com

The iodine atom is also considered a deactivating group due to its inductive electron-withdrawing effect. libretexts.org However, unlike the nitro group, halogens are ortho-, para-directing. This is because the lone pairs on the halogen can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate (the Wheland intermediate) formed during the attack at the ortho and para positions. youtube.com For iodine, the inductive deactivation and resonance donation are relatively balanced, but the deactivating effect generally prevails. wikipedia.org

In this compound, the methanamine group (-CH₂NH₂) is an activating group. The nitrogen atom's lone pair can be donated to the ring via resonance, increasing the electron density and making the ring more susceptible to electrophilic attack. This group is an ortho-, para-director.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

| -NO₂ | Strong electron-withdrawing (Inductive & Resonance) vaia.comyoutube.com | Strongly Deactivating wikipedia.orgyoutube.com | Meta-directing wikipedia.orgvaia.com |

| -I | Electron-withdrawing (Inductive), Electron-donating (Resonance) libretexts.org | Weakly Deactivating youtube.com | Ortho-, Para-directing youtube.com |

| -CH₂NH₂ | Electron-donating (Resonance) | Activating | Ortho-, Para-directing |

The presence of a strong electron-withdrawing group, such as a nitro group, on an aromatic ring significantly activates it towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This is a key feature of the reactivity of this compound. The nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comnih.gov

In this compound, the nitro group is para to the iodo group. The iodine atom can act as a leaving group in SNAr reactions. ontosight.ai The reaction proceeds via a two-step addition-elimination mechanism. mdpi.com First, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the nitro group, which provides significant stabilization. youtube.comacs.org In the second step, the leaving group (iodide ion) is eliminated, and the aromaticity of the ring is restored. mdpi.com

The rate of SNAr reactions is highly dependent on the nature of the leaving group, with better leaving groups leading to faster reactions. While iodine is a good leaving group, the rate is also influenced by the strength of the nucleophile and the reaction conditions. ontosight.ai It has been shown that even in cases where a halogen is a very good leaving group, nucleophilic attack can also occur at positions occupied by hydrogen, leading to the formation of σH-adducts as initial intermediates. d-nb.info However, the subsequent substitution of the halogen is typically the favored pathway. d-nb.info

Research on related nitroaromatic compounds has demonstrated that the nitro group's ability to activate the ring for nucleophilic substitution is a fundamental and widely utilized process in organic synthesis. nih.govnih.gov

Transformations Involving the Methanamine Functional Group

The methanamine group (-CH₂NH₂) in this compound is a primary amine and thus exhibits characteristic reactivity.

Primary amines, such as the methanamine group in the title compound, readily undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). researchgate.netacs.org These reactions are typically reversible and are often catalyzed by acids or bases. The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The oxidative coupling of benzylamines to form imines is another important transformation. acs.orgrsc.orgacs.org This can be achieved using various oxidizing agents and catalysts. rsc.orgorganic-chemistry.org For instance, metal-free oxidative coupling of benzylamines to the corresponding N-benzylidenebenzylamines can be accomplished using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere. acs.org Other methods include the use of cerium-doped manganese dioxide catalysts for the self-coupling of benzylamines under mild conditions. acs.org

Aminolysis refers to the reaction of a molecule with an amine, leading to the cleavage of a bond. wikipedia.org In the context of this compound, the methanamine group can act as a nucleophile in aminolysis reactions. For example, it can react with esters, acid chlorides, or anhydrides to form amides. wikipedia.org

The kinetics and mechanisms of aminolysis reactions have been extensively studied for various amines and substrates. nih.govacs.orgacs.org For instance, the aminolysis of esters often proceeds through a tetrahedral intermediate, and the rate-determining step can vary depending on the specific reactants and conditions. nih.govacs.org In some cases, the formation of the tetrahedral intermediate is rate-determining, while in others, its breakdown to products is the slow step. nih.gov

Kinetic studies on the aminolysis of related compounds, such as the reactions of secondary alicyclic amines with 4-nitrophenyl thionocarbonates, have provided detailed insights into the reaction mechanisms. nih.gov These studies often involve spectrophotometrically following the reaction progress and analyzing the dependence of the observed rate constants on the amine concentration. Such analyses can reveal whether the reaction proceeds through a stable intermediate and can provide information about the relative rates of the different steps in the reaction pathway. nih.gov While specific kinetic data for the aminolysis reactions of this compound are not available, the principles derived from studies of similar amines would be applicable.

Radical and Photo-Induced Reaction Pathways

Nitroaromatic compounds are known to undergo radical and photo-induced reactions. The nitro group can be reduced to a nitro radical anion (ArNO₂⁻), which is an important intermediate in many biological and chemical processes. nih.gov These radical anions are generally unreactive as damaging species themselves but are key intermediates in the reductive metabolism of nitro compounds. nih.gov

The formation of nitro radical anions from iodo-substituted nitroimidazoles has been studied, indicating that iodo-nitroaromatic compounds can participate in such radical pathways. researchgate.net The presence of the iodine atom can influence the properties and reactivity of the resulting radical anion.

Photo-induced reactions of nitroaromatic compounds are also a significant area of research. For instance, the photochemistry of nitrobenzyl compounds is well-established and forms the basis for photolabile protecting groups. While this compound is not a nitrobenzyl compound in the strictest sense (the nitro group is not directly attached to the benzylic carbon), the presence of both a nitro group and a benzylic-like amine suggests the potential for photo-induced transformations.

Furthermore, the carbon-iodine bond can be susceptible to homolytic cleavage under photochemical or radical-inducing conditions to generate an aryl radical. This aryl radical could then participate in a variety of subsequent reactions.

Recent advances in radical chemistry have highlighted the diverse transformations that can be initiated from the nitro group, leading to the synthesis of various nitrogen-containing compounds. rsc.org While specific studies on the radical and photo-induced reactions of this compound are limited, the known reactivity of related nitroaromatic and iodoaromatic compounds suggests that it could be a substrate for such transformations.

Photoredox Catalysis in Carbon-Nitrogen Bond Formation

While specific studies detailing the use of this compound in photoredox-catalyzed carbon-nitrogen (C-N) bond formation are not extensively documented, the structural motifs of the molecule suggest its potential participation in such reactions. Photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions, often utilizing visible light to initiate single-electron transfer (SET) processes.

In a typical photoredox cycle for C-N coupling, a photocatalyst, upon excitation by light, can either oxidize or reduce a substrate to generate a reactive radical intermediate. Given the presence of an aryl iodide, this compound could potentially serve as an aryl radical precursor. The electron-withdrawing nitro group would enhance the electrophilicity of the aromatic ring, potentially influencing the ease of reduction at the C-I bond to form an aryl radical. This radical could then engage with a suitable nitrogen-based coupling partner.

Conversely, the benzylamine (B48309) moiety could, in principle, be a substrate for N-H bond functionalization. However, the primary amine's reactivity would be significantly influenced by the electronic effects of the substituted phenyl ring. The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), has expanded the scope of C-N cross-coupling reactions to include a wide variety of amines and aryl halides. nju.edu.cn Such systems could potentially be employed for the derivatization of this compound.

Hypervalent Iodine Reagent Mediated Reactions

Hypervalent iodine reagents are versatile oxidants that can facilitate a wide range of chemical transformations, including rearrangements and functional group introductions. nih.gov The iodine atom in this compound is in its standard +1 oxidation state. However, it can be oxidized in situ to a hypervalent state (e.g., iodine(III) or iodine(V)) using a suitable terminal oxidant. The resulting hypervalent iodine species attached to the 4-nitrophenylmethanamine scaffold could then mediate subsequent reactions.

For instance, hypervalent iodine reagents are known to mediate Hofmann-type rearrangements of primary amides to amines. While the subject compound is an amine, its derivatives, such as the corresponding acetamide, could potentially undergo such rearrangements. The ortho-iodo group is well-positioned to be oxidized to a hypervalent iodine center that could facilitate the rearrangement of a nearby amide function.

Furthermore, hypervalent iodine reagents are instrumental in the synthesis of various nitrogen-containing heterocycles through oxidative cyclization reactions. beilstein-journals.org The presence of both an iodine atom and a primary amine in this compound makes it a potential precursor for the synthesis of complex heterocyclic systems, should the amine be appropriately derivatized to allow for intramolecular cyclization onto the aromatic ring, mediated by the hypervalent iodine center. The specific reaction pathways would be highly dependent on the reaction conditions and the nature of any additional functional groups present in the molecule. nih.gov

Catalytic Behavior and Molecular Interactions

The unique combination of a metal-binding amine group, a halogen-bond-donating iodine atom, and a hydrogen-bond-accepting nitro group suggests that this compound could exhibit interesting catalytic properties and participate in the formation of complex molecular assemblies.

Role as a Ligand in Metal-Catalyzed Processes

The benzylamine moiety of this compound can act as a ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. Substituted benzylamines have been utilized as ligands in a variety of metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions. nih.gov The electronic properties of the ligand, governed by the substituents on the aromatic ring, can significantly influence the catalytic activity and selectivity of the metal complex.

In the case of this compound, the strongly electron-withdrawing nitro group would decrease the electron density on the nitrogen atom, thereby affecting its coordination to a metal center. This could modulate the reactivity of the resulting metal complex. For instance, in some catalytic cycles, a more electron-deficient ligand can enhance certain steps, such as reductive elimination.

While specific catalytic applications of metal complexes derived from this compound are not well-documented, the potential exists for its use in reactions where fine-tuning of the ligand's electronic properties is crucial. The steric environment around the nitrogen, influenced by the ortho-iodo group, would also play a role in its coordination chemistry and the subsequent catalytic performance of its metal complexes. Recent advancements have shown that even subtle changes in the ligand structure of metal complexes, such as those with substituted benzylamines, can have a profound impact on catalytic efficiency in processes like the synthesis of primary benzylamines. rsc.org

Supramolecular Assembly and Non-Covalent Interactions

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor (N-H), and the nitro group is a strong hydrogen bond acceptor (O=N=O). This combination can lead to the formation of robust intermolecular hydrogen bonding networks, which are fundamental in crystal engineering.

Halogen Bonding: The iodine atom, particularly when attached to an electron-deficient aromatic ring, can act as a halogen bond donor. The nitro group's oxygen atoms are potential halogen bond acceptors. This iodo-nitro interaction is a recognized and reliable synthon in the design of supramolecular architectures. researchgate.netelsevierpure.com

Table of Potential Non-Covalent Interactions:

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bond | N-H (amine) | O (nitro) | Formation of chains, sheets, or 3D networks |

| Halogen Bond | C-I | O (nitro) | Directional control of crystal packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered structures |

Theoretical and Computational Studies on 2 Iodo 4 Nitrophenyl Methanamine and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations provide a foundational understanding of a molecule's geometry and the distribution of its electrons. These calculations are crucial for predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Vibrational analysis, performed computationally following geometry optimization, predicts the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared and Raman spectra, providing a powerful tool for structural confirmation. Each vibrational mode corresponds to specific stretching, bending, or twisting motions of the atoms, offering a detailed picture of the molecule's dynamic nature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from quantum calculations into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. This analysis is particularly insightful for understanding electron delocalization and intramolecular interactions within (2-Iodo-4-nitrophenyl)methanamine.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Assessments

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. Conversely, the energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Prediction of Chemical Reactivity and Selectivity

Building upon the understanding of the electronic structure, computational methods can predict the reactive behavior of a molecule, identifying the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent areas of neutral or near-neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the aminomethyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Global and Local Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global and local chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative measure of the concepts introduced by FMO theory.

Global Reactivity Descriptors provide a general overview of the molecule's reactivity. Key global descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which the electron cloud can be polarized.

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Spectroscopic Property Simulations and Experimental Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra allow for a detailed understanding of its electronic structure and vibrational modes.

The prediction of NMR chemical shifts through computational methods has become a crucial tool for molecular structure elucidation. nih.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to compute the isotropic magnetic shielding tensors of nuclei. nih.govrsc.org These shielding values can then be converted into chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (TMS), often using a linear scaling approach to improve accuracy by correcting for systematic errors in the computational method. nih.govnrel.govresearchgate.net

The accuracy of DFT-GIAO predictions depends significantly on the choice of functional and basis set. For aromatic and nitrogen-containing compounds, hybrid functionals like B3LYP coupled with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ) have shown reliable performance. rsc.orgresearchgate.net These calculations can predict both ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra and the verification of molecular structures. nrel.govmdpi.com For this compound, theoretical predictions would be invaluable for assigning the signals of the aromatic protons and carbons, which are influenced by the combined electronic effects of the iodo, nitro, and aminomethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on computational methods applied to analogous structures. Experimental verification is required.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | 4.05 | 45.8 |

| C1 (-CH₂NH₂) | - | 146.5 |

| C2 (-I) | - | 92.3 |

| C3 | 8.35 | 126.0 |

| C4 (-NO₂) | - | 149.2 |

| C5 | 8.08 | 124.5 |

| C6 | 7.85 | 137.1 |

Predicted using DFT/GIAO methodology.

Theoretical modeling of vibrational and electronic spectra provides a molecular-level interpretation of experimental IR and UV-Vis data.

Infrared (IR) Spectroscopy: DFT calculations are highly effective for simulating the IR spectrum by computing the vibrational frequencies and their corresponding intensities. For this compound, the most characteristic vibrations are associated with the nitro (NO₂) group. Aromatic nitro compounds typically exhibit two strong, distinct stretching bands: an asymmetric stretch (ν_as) between 1550 and 1500 cm⁻¹ and a symmetric stretch (ν_s) between 1390 and 1330 cm⁻¹. spectroscopyonline.comesisresearch.org Other notable predicted vibrations would include the N-H stretching of the amine group, C-H stretching of the aromatic ring and methylene (B1212753) group, C=C stretching of the ring, and the C-I stretching vibration at lower frequencies.

Table 2: Predicted Principal IR Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations for analogous structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch (amine) | 3400 - 3300 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (methylene) | 2950 - 2850 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| NO₂ Scissoring | 890 - 835 | Medium |

| C-I Stretch | ~550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules are simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The presence of the nitro group, a strong chromophore, and the aminomethyl group will significantly influence the position of the absorption maxima (λ_max). TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and incorporating a solvent model like the Polarizable Continuum Model (IEFPCM), can accurately predict these transitions. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (Note: These are representative values based on TD-DFT calculations for analogous structures.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |

| ~320 | 0.25 | HOMO → LUMO (π → π) |

| ~255 | 0.48 | HOMO-1 → LUMO (π → π) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of energy barriers that govern reaction rates.

DFT calculations can map the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). youtube.comsumitomo-chem.co.jp A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡ or ΔG‡), which is the primary determinant of the reaction rate. nih.gov

For this compound, a relevant reaction to study would be nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the ring. science.govnih.gov For instance, in a nucleophilic substitution reaction where a nucleophile attacks the methylene carbon, DFT can be used to model the geometry of the pentacoordinate transition state. manchester.ac.uknih.gov The calculated activation barrier would provide insight into the reaction's feasibility. The electron-withdrawing nitro group and the bulky iodo group would significantly influence the stability of the transition state and thus the reaction barrier. libretexts.orgmsu.edu

Table 4: Hypothetical Calculated Energy Barriers for a Nucleophilic Substitution Reaction (Reaction: R-CH₂-NH₂ + Nu⁻ → [Nu---CH₂(R)---NH₂]‡ → R-CH₂-Nu + NH₂⁻, where R = 2-Iodo-4-nitrophenyl)

| Level of Theory | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| B3LYP/6-31+G(d) | 22.5 | 24.8 |

| M06-2X/def2-TZVP | 20.8 | 23.1 |

ΔE‡: Electronic energy of activation; ΔG‡: Gibbs free energy of activation.

Chemical reactions are rarely performed in the gas phase; the surrounding solvent medium can profoundly influence reaction rates and mechanisms. mdpi.com Computational models can account for these effects, most commonly through implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of solvation energies and their impact on the energies of reactants, products, and transition states.

The polarity of the solvent can differentially stabilize charged or polar species. For a reaction involving a polar transition state, a polar solvent will lower the activation energy barrier, thereby accelerating the reaction. mdpi.com Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. mdpi.com For reactions of this compound, which is a polar molecule, the choice of solvent would be critical in determining reaction outcomes.

Table 5: Hypothetical Influence of Solvent on the Activation Free Energy (ΔG‡) for a Nucleophilic Substitution Reaction

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | 31.5 |

| Toluene | 2.4 | 26.2 |

| Acetone | 20.7 | 23.9 |

| Water | 78.4 | 22.7 |

Calculated using DFT with an implicit solvent model (PCM).

Nonlinear Optical (NLO) Properties and Molecular Polarizability Investigations

Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (a "push-pull" system) often exhibit high NLO activity. researchgate.net this compound can be viewed as such a system, with the nitro group acting as a strong acceptor and the aminomethyl group as a donor, communicating through the phenyl ring.

Computational methods, primarily DFT, are used to calculate the key parameters that govern NLO response: the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netnih.gov The first hyperpolarizability is a tensor quantity that measures the second-order NLO response. Calculations are typically performed using a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set, often incorporating corrections for solvent and frequency-dispersion effects. researchgate.net The magnitude of the calculated β value indicates the NLO potential of the molecule. For comparison, these values are often benchmarked against known NLO materials like p-nitroaniline. researchgate.net The strong electron-withdrawing nature of the nitro group is known to significantly enhance hyperpolarizability. nih.gov

Table 6: Predicted NLO Properties of this compound (Note: These are representative values based on DFT calculations for analogous structures.)

| Compound | Mean Polarizability ⟨α⟩ (x 10⁻²⁴ esu) | First Hyperpolarizability β_total (x 10⁻³⁰ esu) |

| p-Nitroaniline (reference) | 12.5 | 9.8 |

| This compound | 18.2 | 15.5 |

Calculated at the B3LYP/6-311+G(d) level of theory.

Calculation of First-Order Hyperpolarizability and Dipole Moments

The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation. The dipole moment (μ) is a measure of the charge separation within a molecule. Both are critical parameters in the study of NLO materials. Computational methods, such as those based on DFT, have been extensively used to calculate these properties for various organic molecules, including nitroaniline derivatives, which serve as important analogues for understanding the NLO characteristics of this compound.

For instance, studies on para-nitroaniline (p-NA), a prototypical NLO molecule, have demonstrated good agreement between theoretically calculated and experimentally determined values for its dipole moment and hyperpolarizability. A comprehensive study utilizing a range of functionals and basis sets found that the calculated total dipole moment for p-NA can be as close as 6.79 D to the experimental value. worldscientific.com Similarly, the frequency-dependent second-order polarizability has been calculated to be 9.59 × 10⁻³⁰ esu at the PBE0/6-311+G** level of theory, which is in excellent agreement with the experimental value of 9.6 × 10⁻³⁰ esu. worldscientific.com

The choice of computational method and basis set significantly influences the accuracy of the calculated NLO properties. For nitroaniline derivatives, it has been shown that the inclusion of diffuse functions in the basis set can increase the calculated polarizability by as much as 14%. worldscientific.com Theoretical calculations on meta-nitroaniline (m-NA) have also been performed, with the first hyperpolarizability (βz) calculated to be 1.69 × 10⁻³⁰ esu at a laser wavelength of 1064 nm. researchgate.net

Table 1: Calculated Dipole Moments and First-Order Hyperpolarizabilities of Analogous Nitroaniline Compounds

| Compound | Method | Dipole Moment (μ) in Debye | First-Order Hyperpolarizability (β) in 10⁻³⁰ esu |

|---|---|---|---|

| para-Nitroaniline (p-NA) | Various DFT functionals | ~6.79 | ~9.59 (frequency dependent) |

Structure-NLO Property Relationships in Related Systems

The relationship between molecular structure and nonlinear optical (NLO) properties is a cornerstone of materials science. In organic molecules, the NLO response is intimately linked to the electronic architecture, particularly the presence of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is the origin of the large NLO response. researchgate.net

Nitroaniline derivatives are classic examples of such D-π-A systems, where the amino group (-NH₂) acts as the donor and the nitro group (-NO₂) serves as the acceptor. rasayanjournal.co.in The attachment of these groups to a phenyl ring creates a system with significant π-electron delocalization and ICT, leading to enhanced molecular hyperpolarizability (β). researchgate.net The relative positioning of the donor and acceptor groups is crucial; for instance, para-substituted nitroanilines generally exhibit larger β values than their meta-substituted counterparts due to more effective charge transfer across the molecule. researchgate.net

Computational studies on related systems have shown that modifications to the donor, acceptor, or the π-linker can significantly tune the NLO response. For example, in a study of N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline and its dinitro analogue, it was found that these molecular systems possess large first static hyperpolarizabilities. asianpubs.org However, the NLO response decreased considerably when the nitrophenyl group was replaced by a dinitrophenyl group, highlighting the sensitive dependence of NLO properties on the molecular structure. asianpubs.org

The design of new NLO materials often involves a systematic variation of molecular components to optimize the hyperpolarizability. This can include strengthening the donor and acceptor groups, extending the π-conjugation length, and modifying the substitution pattern on the aromatic ring. ekb.egnih.gov Theoretical calculations are an indispensable tool in this process, as they allow for the screening of a large number of candidate molecules and the elucidation of the underlying structure-property relationships before undertaking synthetic efforts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| para-Nitroaniline (p-NA) |

| meta-Nitroaniline (m-NA) |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline |

Advanced Analytical Techniques in Characterizing 2 Iodo 4 Nitrophenyl Methanamine and Its Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental in elucidating the intricate structural details of (2-Iodo-4-nitrophenyl)methanamine and its analogs.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY), is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. ugm.ac.idresearchgate.net These methods are crucial for confirming the connectivity of atoms within the molecule.

In the analysis of substituted benzylamines, ¹H NMR provides characteristic chemical shifts for the benzylic protons (CH₂) and the aromatic protons. researchgate.net For instance, in a related benzylamine (B48309) derivative, the benzyl (B1604629) CH₂ protons appear as a distinct signal, which shifts upon modification of the molecule. researchgate.net The aromatic region of the spectrum reveals complex splitting patterns influenced by the iodo and nitro substituents, which can be resolved and assigned using 2D-NMR. ugm.ac.id

HMQC experiments establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of carbon signals in the ¹³C NMR spectrum. ugm.ac.idresearchgate.net COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the methanamine side chain. researchgate.netnih.gov These techniques are particularly valuable for differentiating between isomers and for characterizing derivatives where the substitution pattern on the aromatic ring is altered. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzylamine Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| Aromatic Amide | 8.39 | Observed in amidated derivatives. researchgate.net |

| Aliphatic Amide | 8.11 | Observed in amidated derivatives. researchgate.net |

| Aromatic Ring | 7.22 - 7.28 | Complex multiplets influenced by substituents. researchgate.net |

| Benzyl CH₂ | 3.75 - 4.28 | Shift can indicate derivatization. researchgate.net |

This table is illustrative and based on data for related benzylamine structures. Actual shifts for this compound may vary.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. thermofisher.com

FTIR spectroscopy is particularly effective for identifying polar functional groups. Key absorptions for this compound would include:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group , which are strong absorbers and typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. In related nitro compounds, these bands are observed in similar regions. orientjchem.orgscispace.com

C-N stretching vibrations of the amine.

C-I stretching vibrations , which appear at lower frequencies.

Aromatic C-H and C=C stretching vibrations .

Raman spectroscopy provides valuable information about non-polar bonds and is less susceptible to interference from aqueous solvents. thermofisher.com For this compound, Raman spectroscopy can be used to confirm the presence of the aromatic ring and the nitro group. orientjchem.orgscispace.com The combination of FTIR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Nitroaromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Nitro (NO₂) | Asymmetric Stretch | 1535 ± 30 | FTIR orientjchem.org |

| Nitro (NO₂) | Symmetric Stretch | 1400 ± 40 | FTIR, Raman orientjchem.orgscispace.com |

| Methylene (B1212753) (CH₂) | Scissoring | ~1485 | FTIR orientjchem.org |

| Methylene (CH₂) | Wagging | ~1378 | Raman orientjchem.org |

This table is based on data for related nitroaromatic compounds and provides an expected range for the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The presence of the chromophoric nitro group and the aromatic ring gives rise to characteristic absorption bands.

The UV-Vis spectrum of nitrophenol compounds, which are structurally related, typically shows distinct absorption bands. nih.govrsc.org For example, 4-nitrophenol (B140041) exhibits an absorption maximum around 320 nm in alkaline medium and around 400 nm in acidic medium, corresponding to the nitrophenolate and nitrophenol forms, respectively. researchgate.netnih.gov The position and intensity of these bands are sensitive to the solvent and the pH of the solution. rsc.org

For this compound, the UV-Vis spectrum is expected to show absorptions related to the π → π* transitions of the benzene (B151609) ring and the n → π* transition of the nitro group. The presence of the iodo and aminomethyl substituents will influence the exact wavelength of maximum absorbance (λ_max).

Table 3: UV-Vis Absorption Maxima for Related Nitrophenol Compounds

| Compound | Conditions | Absorption Maximum (λ_max) |

| 4-Nitrophenol | Alkaline (forms nitrophenolate) | ~400 nm researchgate.netnih.gov |

| 4-Nitrophenol | Acidic | ~320 nm researchgate.net |

| 2-Nitrophenol | Aqueous Solution | ~346 nm and ~272 nm rsc.org |

This table provides context from related compounds; the spectrum of this compound will have its own characteristic absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

Upon ionization, the molecule will fragment in a predictable manner, and the analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the aminomethyl group, the nitro group, and the iodine atom. The resulting mass-to-charge ratios of the fragment ions can be used to piece together the structure of the parent molecule.

Chromatographic and Separation Methodologies for Purity and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of nitro compounds. sigmaaldrich.com Reversed-phase HPLC, often using a C18 column, is a common approach. chromforum.org The separation of structurally similar compounds, such as isomers of nitrophenol, can be achieved by optimizing the mobile phase composition and pH. wpmucdn.comresearchgate.net For iodo- and nitro-substituted compounds, specialized columns, such as those with polar-embedded phases or fluorinated phases, may offer improved separation. chromforum.org

Column chromatography is another valuable technique for the purification of nitrated organic compounds on a preparative scale. wpmucdn.comresearchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, this compound can be separated from reaction byproducts and starting materials. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Iodo 4 Nitrophenyl Methanamine in Chemical Science

Sustainable Synthetic Methodologies and Green Chemistry Principles

The traditional synthesis of aromatic amines often involves multi-step procedures with harsh reagents and significant waste generation. tsijournals.com Future research on (2-Iodo-4-nitrophenyl)methanamine will undoubtedly prioritize the development of sustainable synthetic routes adhering to the principles of green chemistry.

A primary focus will be the reduction of the nitro group to an amine, a crucial transformation in the synthesis of many industrially important chemicals. tsijournals.comexlibrisgroup.com Green methodologies for nitroarene reduction are a compelling area for synthetic organic chemists. exlibrisgroup.com Catalytic transfer hydrogenation using hydrogen donors like formic acid or hydrazine (B178648) hydrate (B1144303) with heterogeneous catalysts (e.g., palladium on carbon) offers a safer and more environmentally benign alternative to traditional methods that use high-pressure hydrogen gas. rsc.orgnih.gov The development of magnetically separable nanocatalysts, for instance, allows for easy recovery and reuse, minimizing waste and catalyst leaching. nih.gov

The application of the twelve principles of green chemistry to the synthesis of this compound and its derivatives will be a key research direction. This includes maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow reactors and automated synthesis platforms presents a significant opportunity for accelerating discovery and process optimization. Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability.

The inherent reactivity of the functional groups in this compound makes it an ideal candidate for flow chemistry applications. For instance, the reduction of the nitro group is often highly exothermic, and the precise temperature control afforded by flow reactors can prevent runaway reactions and improve product selectivity. Furthermore, the handling of potentially hazardous intermediates can be minimized in a closed-loop flow system.

High-throughput experimentation (HTE) platforms can be employed to rapidly screen reaction conditions for the synthesis and derivatization of this compound. cam.ac.uk This automated approach allows for the simultaneous exploration of a vast array of catalysts, solvents, and reaction parameters, significantly accelerating the discovery of optimal synthetic methods. cam.ac.uk The development of HTE workflows is crucial for creating faster and more environmentally sustainable methods for reaction discovery. cam.ac.uk The combination of flow chemistry and HTE will enable the rapid generation of libraries of this compound derivatives for screening in various applications. nih.govacs.org

Advanced Materials Science Applications via Molecular Engineering

The unique electronic and structural features of this compound make it a promising scaffold for the development of advanced materials. The presence of both an electron-donating aminomethyl group and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, a key design element for materials with nonlinear optical (NLO) properties. researchgate.net

Molecular engineering of this compound and its derivatives could lead to the creation of novel organic chromophores for applications in optoelectronics, such as frequency doubling and optical switching. researchgate.net The iodo-substituent provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties and the construction of larger, conjugated systems. chemscene.com The interaction between the iodine atom and the nitro group can also influence the solid-state packing of the molecules, potentially leading to materials with interesting crystal structures and properties. nih.gov

Furthermore, the amine functionality can be used to incorporate the molecule into polymer backbones or to self-assemble into supramolecular structures. The development of polymers and molecular crystals based on this compound could open up new avenues in materials science, with potential applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.

Interdisciplinary Contributions to Chemical Biology Tools and Probes

The trifunctional nature of this compound provides a versatile toolkit for the design and synthesis of novel chemical biology probes. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, often referred to as a "photocage." acs.orgmdpi.com Upon irradiation with UV light, the nitro group can induce cleavage of a linked molecule, allowing for the spatiotemporal control of its release. nih.gov This property can be harnessed to create photo-responsive probes that can be activated at specific times and locations within a biological system. acs.orgnih.gov

The aminomethyl group can be used to attach the molecule to biomolecules of interest, such as peptides or proteins, while the iodo-substituent offers a site for the introduction of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. chemrxiv.org This modular design allows for the creation of a wide range of probes for studying biological processes.

For example, a derivative of this compound could be designed as a photocleavable linker for targeted drug delivery. nih.gov The drug could be attached to the aminomethyl group, and the entire construct could be targeted to specific cells. Upon light activation, the drug would be released at the desired site, minimizing off-target effects. Another potential application is in the development of probes for studying protein-protein interactions, where the photo-release of a binding partner could be used to investigate the dynamics of complex formation. The development of such tools relies on a deep understanding of how to use chemical inhibitors and probes in conjunction with genetic approaches to validate their targets and mechanisms of action. nih.gov

Q & A

Basic: What synthetic routes are effective for preparing (2-Iodo-4-nitrophenyl)methanamine?

Answer:

The synthesis typically involves sequential functionalization of a phenylmethanamine scaffold:

Nitration : Introduce the nitro group at the para position via mixed acid (HNO₃/H₂SO₄) nitration of a precursor like 2-iodophenylmethanamine.

Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Reductive Amination : For alternative routes, reductive amination of 2-iodo-4-nitrobenzaldehyde with ammonium acetate and NaBH₃CN can yield the target compound .

Key Data :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Nitration + Iodination | 65–75 | ≥95% | |

| Reductive Amination | 50–60 | 90–93% |

Basic: How is the structure of this compound validated analytically?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), NH₂ protons (δ 1.5–2.5 ppm, broad). Iodo substituents cause deshielding and splitting patterns.

- ¹³C NMR : Nitro group carbons (δ 140–150 ppm), iodine-adjacent carbons (δ 90–100 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 292 (C₇H₇IN₂O₂).

- IR Spectroscopy : Nitro group stretching (1520–1350 cm⁻¹), NH₂ bending (1650–1580 cm⁻¹).

Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Answer:

-

Iodo Group : Acts as a leaving group in Suzuki-Miyaura coupling, enabling biaryl formation. The nitro group’s electron-withdrawing nature enhances electrophilicity at the iodine site .

-

Comparative Reactivity :

Substituent Reaction Rate (Suzuki Coupling) Reference Iodo (target) High (due to EWG synergy) Bromo Moderate -

Methodological Note : Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O for optimal yields.

Advanced: What structure-activity relationships (SAR) are critical for its biological activity?

Answer:

-

Nitro Group : Essential for antimicrobial activity (e.g., inhibition of bacterial nitroreductases) .

-

Iodo Substituent : Increases lipophilicity, enhancing membrane permeability. Replacements with smaller halogens (Cl, Br) reduce logP and activity .

-

Key SAR Data :

Modification MIC (μg/mL, E. coli) LogP Reference Iodo + Nitro (target) 12.5 2.8 Bromo + Nitro 25.0 2.1 Unsubstituted >100 1.2

Advanced: How can conflicting solubility data in literature be resolved?

Answer:

-

Controlled Experiments :

- Measure solubility in DMSO, ethanol, and water at 25°C and 37°C.

- Use HPLC to assess purity (decomposition can skew results).

-

Reported Data :

Solvent Solubility (mg/mL, 25°C) Reference DMSO 45.2 Ethanol 12.8 Water <0.1 -

Recommendation : Pre-dry solvents and use sonication for equilibration.

Advanced: What strategies mitigate instability during storage?

Answer:

-

Storage Conditions :

- Temperature: –20°C under argon.

- Light: Amber vials to prevent nitro group photodegradation.

-

Stability Monitoring :

Condition Degradation (%) at 6 Months Reference –20°C, dark <5 25°C, light-exposed 40–60

Advanced: How is computational modeling used to predict its biological targets?

Answer:

-

Molecular Docking :

- Use AutoDock Vina to simulate binding to nitroreductases or cytochrome P450.

- Prioritize poses with hydrogen bonding to nitro/amine groups.

-

Key Findings :

Target Protein Binding Affinity (kcal/mol) Reference Nitroreductase NfsB –8.2 CYP3A4 –6.5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.